3-Chloro-6-methyl-1-oxidopyridazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-1-oxidopyridazin-1-ium is a heterocyclic compound with the molecular formula C5H5ClN2O It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a methyl group at the 6-position, along with an oxidized nitrogen atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1-oxidopyridazin-1-ium typically involves the chlorination of 6-methylpyridazine followed by oxidation. One common method includes the reaction of 6-methylpyridazine with thionyl chloride to introduce the chlorine atom at the 3-position. The resulting 3-chloro-6-methylpyridazine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-1-oxidopyridazin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of higher oxidized states.
Reduction: Formation of 3-chloro-6-methylpyridazine.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methyl-1-oxidopyridazin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1-oxidopyridazin-1-ium involves its interaction with specific molecular targets. The oxidized nitrogen atom can participate in redox reactions, influencing various biochemical pathways. The chlorine and methyl groups can affect the compound’s binding affinity and specificity towards different enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Lacks the oxidized nitrogen, making it less reactive in redox reactions.
3,6-Dichloropyridazine: Contains an additional chlorine atom, altering its chemical properties and reactivity.
3-Chloro-6-methoxypyridazine: Substituted with a methoxy group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
3-Chloro-6-methyl-1-oxidopyridazin-1-ium is unique due to the presence of the oxidized nitrogen atom, which imparts distinct redox properties. This makes it a valuable compound for studying redox reactions and developing new chemical and biological applications.
Properties
IUPAC Name |
3-chloro-6-methyl-1-oxidopyridazin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-4-2-3-5(6)7-8(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQAXHWLBIFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](N=C(C=C1)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.